molecular formula C19H24N6O2S B10946087 N'-[(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide

N'-[(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide

Cat. No.: B10946087
M. Wt: 400.5 g/mol
InChI Key: RLZYIIJJASKTEN-SRZZPIQSSA-N
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Description

N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYLIDENE]-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANOHYDRAZIDE is a complex organic compound that features a pyrazole ring, a thienopyrimidine core, and a propanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYLIDENE]-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include 1,3-dimethyl-1H-pyrazole and 4-oxo-6-propylthieno[2,3-d]pyrimidine. The key steps in the synthesis may involve:

    Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

    Construction of the thienopyrimidine core: This step may involve the condensation of thiophene derivatives with appropriate amines or nitriles.

    Coupling reactions: The final step involves coupling the pyrazole and thienopyrimidine units through hydrazone formation, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYLIDENE]-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYLIDENE]-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYLIDENE]-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole derivatives: These compounds share the pyrazole ring structure and may exhibit similar biological activities.

    Thienopyrimidine derivatives: Compounds with the thienopyrimidine core are often studied for their anti-cancer and anti-inflammatory properties.

    Propanohydrazide derivatives: These compounds are known for their antimicrobial and anti-tubercular activities.

Uniqueness

N-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYLIDENE]-2-[4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]PROPANOHYDRAZIDE is unique due to its combination of the pyrazole, thienopyrimidine, and propanohydrazide moieties. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H24N6O2S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[(E)-1-(1,3-dimethylpyrazol-4-yl)ethylideneamino]-2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3-yl)propanamide

InChI

InChI=1S/C19H24N6O2S/c1-6-7-14-8-15-18(28-14)20-10-25(19(15)27)13(4)17(26)22-21-11(2)16-9-24(5)23-12(16)3/h8-10,13H,6-7H2,1-5H3,(H,22,26)/b21-11+

InChI Key

RLZYIIJJASKTEN-SRZZPIQSSA-N

Isomeric SMILES

CCCC1=CC2=C(S1)N=CN(C2=O)C(C)C(=O)N/N=C(\C)/C3=CN(N=C3C)C

Canonical SMILES

CCCC1=CC2=C(S1)N=CN(C2=O)C(C)C(=O)NN=C(C)C3=CN(N=C3C)C

Origin of Product

United States

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